Benzyl bis(2-chloroethyl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N,N-bis(2-chloroethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c13-6-8-15(9-7-14)12(16)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBMVFKOKGRDGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502306 | |
| Record name | Benzyl bis(2-chloroethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72791-76-5 | |
| Record name | Benzyl bis(2-chloroethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Cbz-N,N-bis(2-chloroethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies and Chemical Derivatization of Benzyl Bis 2 Chloroethyl Carbamate
Established Synthetic Routes for Benzyl (B1604629) bis(2-chloroethyl)carbamate
The preparation of Benzyl bis(2-chloroethyl)carbamate can be achieved through several synthetic pathways, with the most common methods involving either direct formation of the carbamate (B1207046) linkage or a two-step process via a hydroxyethyl (B10761427) intermediate.
Direct Carbamate Formation via Amination-Chloroformate Condensation
The most direct and widely employed method for synthesizing this compound involves the reaction of bis(2-chloroethyl)amine (B1207034) hydrochloride with benzyl chloroformate. This condensation reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction, thereby driving the equilibrium towards the product.
A general procedure involves dissolving bis(2-chloroethyl)amine hydrochloride in a suitable solvent, such as acetone (B3395972), and adding a base like potassium carbonate. chemicalbook.com To this mixture, benzyl chloroformate is added, and the reaction is often heated under reflux to ensure completion. chemicalbook.com The carbamate is then isolated after removal of the inorganic salts and evaporation of the solvent.
| Reactants | Reagents | Conditions | Product |
| bis(2-Chloroethyl)amine hydrochloride | Benzyl chloroformate, Potassium carbonate | Acetone, Reflux | This compound |
This method is efficient and provides the target compound in good yields. chemicalbook.com A similar approach can be used for the synthesis of related carbamates, such as Benzyl bis(2-bromoethyl)carbamate, by starting with bis(2-bromoethyl)amine (B3022162). The reaction of bis(2-bromoethyl)amine with benzyl chloroformate in the presence of aqueous sodium hydroxide (B78521) in a biphasic system of 1,4-dioxane (B91453) and water also yields the corresponding bromo-analog.
Indirect Synthesis via Hydroxyethyl Precursors and Halogenation
An alternative synthetic strategy involves a two-step process starting from N,N-bis(2-hydroxyethyl)amine. In the first step, N,N-bis(2-hydroxyethyl)amine is reacted with benzyl chloride to produce N,N-bis(2-hydroxyethyl)benzylamine. google.com This intermediate is then subjected to a halogenation reaction to convert the hydroxyl groups into chloro groups, yielding the final product.
| Intermediate | Reagent | Conditions | Product |
| N,N-bis(2-hydroxyethyl)benzylamine | Thionyl chloride | Toluene, 65°-75°C | N,N-bis(2-chloroethyl)benzylamine |
Strategies for Structural Modification and Analog Design
The structural framework of this compound offers several points for modification to generate a library of analogs for various chemical and biological investigations. These modifications can be broadly categorized into alterations of the benzyl group, changes to the bis(2-chloroethyl)amino moiety, and integration into more complex molecular systems.
Alterations of the Benzyl Moiety and Their Synthetic Implications
The benzyl group of this compound can be replaced with other substituted benzyl or different aromatic and aliphatic groups to study the influence of this part of the molecule on its properties. The synthesis of such analogs generally follows the direct carbamate formation route, where a substituted benzyl chloroformate is reacted with bis(2-chloroethyl)amine.
For example, various substituted benzoic acids can be converted to their corresponding acid chlorides, which are then reacted with an appropriate amine to form the desired carbamate. mdpi.com This approach allows for the introduction of a wide range of substituents on the aromatic ring, enabling a systematic exploration of electronic and steric effects. mdpi.com The synthesis of ethyl benzyl carbamates has also been reported through the amino-dehalogenation of ethyl chloroformate with various benzylamine (B48309) derivatives. scirp.org
Modifications to the bis(2-chloroethyl)amino Moiety
The bis(2-chloroethyl)amino group is a key functional component of the molecule. Modifications in this region can significantly impact its reactivity. One common modification is the replacement of the chloroethyl groups with other haloethyl groups, such as bromoethyl. As bromine is a better leaving group than chlorine, Benzyl bis(2-bromoethyl)carbamate is expected to be more reactive.
Furthermore, analogs with different N-substituents can be synthesized. researchgate.net For instance, instead of two chloroethyl groups, one might be replaced with another alkyl or aryl group. The synthesis of such asymmetrical derivatives can be more complex, potentially requiring multi-step procedures and careful control of reaction conditions to achieve the desired selectivity. nih.gov
Integration into Complex Molecular Architectures and Prodrug Conjugates
This compound can serve as a building block for the construction of more complex molecules and prodrugs. The carbamate functionality can be incorporated into larger scaffolds to impart specific properties. For instance, the general principles of carbamate synthesis are widely used in creating prodrugs, where the carbamate linkage is designed to be cleaved under specific physiological conditions to release an active drug molecule. nih.gov
The design of prodrugs often involves linking a pharmacologically active molecule to a carrier moiety via a carbamate bond. nih.gov For example, a drug containing a hydroxyl or amino group can be derivatized with a molecule containing a chloroformate, or vice versa. The benzyl carbamate group itself is a well-known protecting group in organic synthesis, particularly for amines, and its removal under specific conditions is a well-established transformation. wikipedia.org This chemistry can be exploited to design prodrugs that release a primary or secondary amine-containing drug.
The synthesis of such conjugates can involve standard coupling reactions. For example, a molecule containing a hydroxyl group can be reacted with an isocyanate to form a carbamate linkage. This strategy is employed in the synthesis of various complex natural product analogs and therapeutic agents. rsc.orgnih.gov
Advanced Synthetic Techniques and Yield Optimization in this compound Synthesis
The synthesis of this compound, a molecule of interest in organic synthesis, is a process that can be refined through the application of advanced synthetic methodologies to optimize reaction yields and purity. While specific literature detailing advanced techniques exclusively for this carbamate is limited, principles from the synthesis of analogous compounds, such as its bromo- and ethyl-analogs, as well as related carbamates, offer significant insights into yield optimization.
The primary route for synthesizing this compound involves the reaction of bis(2-chloroethyl)amine or its hydrochloride salt with benzyl chloroformate. The optimization of this reaction is contingent on several critical parameters, including the choice of base, solvent, reaction temperature, and purification methods.
Reaction Conditions and Their Impact on Yield
Detailed research into the synthesis of structurally similar carbamates provides a foundation for optimizing the synthesis of this compound. For instance, the synthesis of ethyl N,N-bis(2-chloroethyl)carbamate has been reported with a quantitative yield (100%) by reacting bis(2-chloroethyl)amine hydrochloride with ethyl chloroformate in the presence of potassium carbonate as a base and acetone as the solvent, under reflux conditions for 4 hours. chemicalbook.com This suggests that the selection of an appropriate inorganic base and a suitable polar aprotic solvent is crucial for driving the reaction to completion.
In a similar vein, the synthesis of Benzyl bis(2-bromoethyl)carbamate, a closely related analog, is achieved by reacting bis(2-bromoethyl)amine with benzyl chloroformate. This procedure underscores the importance of temperature control, with the initial reaction being conducted at 0°C to mitigate potential side reactions, followed by stirring at room temperature to ensure complete reaction. The use of a mixed solvent system, such as 1,4-dioxane and water, with sodium hydroxide as the base, followed by extraction with ethyl acetate, highlights a common approach to synthesis and purification.
Table 1: Comparison of Synthetic Conditions for Related Carbamates
| Carbamate Product | Reactants | Base | Solvent | Temperature | Yield | Reference |
| Ethyl N,N-bis(2-chloroethyl)carbamate | Bis(2-chloroethyl)amine hydrochloride, Ethyl chloroformate | Potassium carbonate | Acetone | Reflux | 100% | chemicalbook.com |
| Benzyl bis(2-bromoethyl)carbamate | Bis(2-bromoethyl)amine, Benzyl chloroformate | Sodium hydroxide | 1,4-Dioxane/Water | 0°C to Room Temp. | Not specified | |
| Ethyl benzyl carbamates | Benzylamine derivatives, Ethyl chloroformate | Not specified (modified basic catalysis) | Not specified | Room Temp. | "Excellent" | scirp.orgscirp.org |
| Benzyl carbamate | Urea, Benzyl alcohol | Catalyst C (alumina supported nickel oxide-bismuth oxide) | None (neat) | 110°C | 99% | chemicalbook.com |
This table is generated based on available data for analogous compounds to illustrate principles applicable to the synthesis of this compound.
Advanced Methodologies and Purification
To further enhance the yield and purity of this compound, advanced synthetic and purification techniques can be employed. These include:
Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, such as the Schotten-Baumann reaction conditions sometimes used for carbamate synthesis, a phase-transfer catalyst can be utilized. This can enhance the reaction rate and yield by facilitating the transfer of the amine or base between the two phases.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety, and easier scalability compared to traditional batch processes. The reaction of bis(2-chloroethyl)amine with benzyl chloroformate could potentially be adapted to a flow system to optimize mixing and heat transfer, thereby minimizing side-product formation.
Chromatographic Purification: While recrystallization is a common purification technique, column chromatography using silica (B1680970) gel can provide a higher degree of purity by separating the desired product from unreacted starting materials and byproducts more effectively. The choice of eluent system is critical for achieving good separation.
Iii. Elucidation of Molecular and Cellular Mechanisms of Action for Benzyl Bis 2 Chloroethyl Carbamate
Alkylation Mechanisms of the bis(2-chloroethyl)carbamate Moiety
The core activity of Benzyl (B1604629) bis(2-chloroethyl)carbamate is its ability to alkylate nucleophilic molecules. This process is not direct but involves the formation of a highly reactive intermediate.
The bis(2-chloroethyl)amino group, characteristic of nitrogen mustards, undergoes a spontaneous, rate-limiting intramolecular cyclization under physiological conditions. angelfire.com In this reaction, the nitrogen atom attacks the γ-carbon of one of the chloroethyl side chains, displacing a chloride ion. This process results in the formation of a highly strained, three-membered ring structure known as an aziridinium (B1262131) cation, or ethylene (B1197577) immonium ion. angelfire.comnih.gov This cation is a potent electrophile, primed to react with available nucleophiles. nih.gov Computational studies on nitrogen mustards like mechlorethamine (B1211372) suggest a significant preference for the formation of this reactive aziridinium intermediate. nih.gov The intracellular environment, with its lower chloride concentration compared to plasma, facilitates the dissociation of the chloride and the subsequent formation of the aziridinium ion. angelfire.com
Once formed, the electrophilic aziridinium cation is readily attacked by various biological nucleophiles. nih.gov While many molecules can be targeted, the most critical interactions for its biological effects are with nucleic acids and proteins. angelfire.comumn.edu The aziridinium ring opens upon attack, forming a stable, covalent bond with the nucleophile and regenerating the tertiary amine. This process constitutes the alkylation of the biomolecule. nih.gov Studies on model nitrogen mustards have shown that nucleophilic amino acid residues such as cysteine, histidine, and lysine (B10760008) are all susceptible to adduction. nih.govfiu.edu The initial alkylation event, involving one of the two chloroethyl arms, is referred to as "mono-adduct" formation. Because the molecule is bifunctional, the second chloroethyl arm can undergo the same cyclization process to form another aziridinium ion, which can then react with a second nucleophile. angelfire.com
DNA Damage Induction and Repair Pathway Perturbations
The primary cytotoxic mechanism of nitrogen mustards, including by extension Benzyl bis(2-chloroethyl)carbamate, is the induction of damage to cellular DNA. angelfire.comnih.gov This damage disrupts essential cellular processes and can trigger cell death pathways.
The nucleophilic centers within DNA are prime targets for the aziridinium cation. The N7 position of guanine (B1146940) is the most nucleophilic site in DNA and is the primary site of alkylation by nitrogen mustards. angelfire.comnih.govnih.gov Alkylation at this position introduces a positive charge on the guanine base, which can destabilize the glycosidic bond, potentially leading to depurination and the formation of an apurinic (AP) site. nih.govnih.gov While the N7 of guanine is the major target, other sites can also be alkylated, including the N3 position of adenine (B156593) and the O6 position of guanine. angelfire.comnih.gov The sequence of the DNA can influence the rate of alkylation, with studies on other nitrogen mustards showing that runs of contiguous guanines are often the most reactive sites. nih.gov Some carbamate-containing alkylating agents have been shown to alkylate guanine residues almost exclusively, particularly at the 2-amino group, with minimal reaction at the N7 position. nih.gov
Table 1: Key DNA Alkylation Sites for Nitrogen Mustards
| DNA Base | Primary Nucleophilic Site | Consequence of Alkylation |
|---|---|---|
| Guanine | N7 position | Highly favored; introduces positive charge, can lead to depurination. nih.govnih.govnih.gov |
| Guanine | O6 position | Can lead to mispairing during replication (e.g., with thymine). nih.gov |
| Guanine | N2-amino group | A target for some specific carbamate-based alkylating agents. nih.gov |
The bifunctional nature of the bis(2-chloroethyl)carbamate moiety allows for the formation of various types of DNA adducts. angelfire.com
DNA Mono-adducts: This is the initial lesion, where one chloroethyl arm has alkylated a single base, typically the N7 of guanine. nih.gov The other arm may be hydrolyzed to a hydroxyethyl (B10761427) group.
DNA Intrastrand Cross-links: If the second reactive arm alkylates another base on the same strand of DNA, an intrastrand cross-link is formed. angelfire.com This can occur, for example, between adjacent guanine residues in a GG sequence. nih.gov
DNA Interstrand Cross-links (ICLs): This is considered the most cytotoxic lesion. nih.govnih.gov After the formation of a mono-adduct on one strand, the second chloroethyl arm reacts with a base on the opposing DNA strand, covalently linking the two strands together. angelfire.comnih.gov A common ICL involves the N7 positions of two guanine residues on opposite strands. nih.gov The formation of ICLs physically prevents the separation of the DNA strands. nih.gov
The formation of these adducts, particularly ICLs, presents a significant challenge to the cell's DNA repair machinery. nih.gov
The covalent modification of the DNA template by alkylation has profound consequences for DNA replication and transcription. nih.govnih.gov DNA and RNA polymerases are blocked when they encounter these lesions on the template strand. nih.govmdpi.com
Interstrand cross-links are an absolute block to any process that requires strand separation, such as replication. mdpi.com The inability to separate the DNA strands prevents the replication fork from advancing, leading to replication arrest and the induction of cell death. mdpi.com
Downstream Cellular Responses and Cell Fate Decisions
The cellular response to DNA damage induced by agents like this compound is multifaceted, involving the activation of complex signaling pathways that determine the cell's fate. These responses primarily include cell cycle arrest, apoptosis, and in some contexts, modulation of autophagy.
Nitrogen mustards are known to cause disruptions in the cell cycle, a critical process for cell growth and division. mdpi.com Treatment with nitrogen mustards can lead to the arrest of cells in various phases of the cell cycle, preventing their proliferation. For instance, studies on the nitrogen mustard mechlorethamine (HN2) have shown that it can cause a block in the S phase of the cell cycle in human keratinocytes. rutgers.edu In other experimental models using MCa-11 tumors, HN2 treatment resulted in an increase in the proportion of cancer cells in the G0/G1 phase and a decrease in the S and G2/M phases. nih.gov This cell cycle arrest is a crucial checkpoint activation in response to DNA damage, allowing the cell time to repair the lesions. If the damage is too extensive, the cell may be directed towards apoptosis. While direct studies on this compound are not available, its structural similarity to other nitrogen mustards suggests it would likely induce similar cell cycle arrest mechanisms.
A primary mechanism by which nitrogen mustards exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. The formation of DNA interstrand cross-links by these agents is a potent trigger for apoptosis, often mediated by the p53 tumor suppressor protein, which acts as a genomic guardian. wikipedia.org Experimental evidence with nitrogen mustards has demonstrated the activation of mitochondria-mediated apoptosis. rutgers.edu This intrinsic pathway is characterized by the activation of specific caspases, such as caspase-3, -6, -7, and -9, without the involvement of caspase-8 or -10. rutgers.edu Furthermore, changes in the expression of Bcl-2 family proteins, with an increase in the pro-apoptotic Bax and a decrease in the anti-apoptotic Bcl-xL, are indicative of the mitochondrial pathway's engagement. rutgers.edu Studies on spleen cells from mice treated with nitrogen mustard (HN-2) also confirmed the induction of apoptosis in a dose-dependent manner. nih.gov Given that this compound is a nitrogen mustard, it is highly probable that it induces apoptosis through a similar mitochondria-mediated pathway.
| Pathway Component | Role in Apoptosis | Nitrogen Mustard Studied |
| p53 | Senses DNA damage and initiates apoptosis | General Nitrogen Mustards wikipedia.org |
| Caspase-3, -6, -7, -9 | Executioner and initiator caspases in the intrinsic pathway | Mechlorethamine (HN2) rutgers.edu |
| Bax | Pro-apoptotic Bcl-2 family protein, promotes mitochondrial outer membrane permeabilization | Mechlorethamine (HN2) rutgers.edu |
| Bcl-xL | Anti-apoptotic Bcl-2 family protein, inhibits apoptosis | Mechlorethamine (HN2) rutgers.edu |
Autophagy is a cellular process of self-digestion of cytoplasmic components, which can have a dual role in cancer, either promoting survival or contributing to cell death. While some nitrogen mustards have been shown to have little to no effect on the expression of autophagy markers like LC3B and Beclin-1 in certain cell lines rutgers.edu, the role of autophagy in response to this class of compounds can be context-dependent. Autophagy is known to be essential for nitrogen remobilization in plants, a process of nutrient reallocation under stress conditions. nih.gov In the context of cancer therapy, the interplay between autophagy and apoptosis is complex and can influence treatment efficacy. The specific effects of this compound on autophagy have not been reported, and further research is needed to elucidate its role in this cellular process.
Iv. Biological Activities and Therapeutic Research Applications of Benzyl Bis 2 Chloroethyl Carbamate
Anticancer Efficacy and Cytotoxicity Profiles
The core of Benzyl (B1604629) bis(2-chloroethyl)carbamate's therapeutic interest lies in its ability to kill cancer cells. This has been evaluated through both in vitro and in vivo studies, providing a comprehensive picture of its potential as an anticancer agent.
In laboratory settings, Benzyl bis(2-chloroethyl)carbamate and its derivatives have been tested against a variety of human cancer cell lines to determine their cytotoxic effects. These studies are crucial for understanding the compound's potency and spectrum of activity.
Research has shown that carbamate (B1207046) derivatives, including those with a benzyl group, exhibit significant cytotoxic effects against a range of cancer cell lines. For instance, a modified steroidal alkylating agent containing a p-N,N-bis(2-chloroethyl)aminophenylacetate moiety demonstrated high inhibitory effects on DNA, RNA, and protein synthesis in L1210 and P388 leukemia cell lines in vitro. nih.gov Similarly, carboxyphosphamide (B29615) benzyl ester, a related phosphoramidate (B1195095) derivative, has shown efficacy in inhibiting the proliferation of breast cancer and leukemia cells. The cytotoxic activity of aminobenzylnaphthols, another class of related compounds, has been demonstrated in pancreatic (BxPC-3) and colorectal (HT-29) cancer cell lines, with some derivatives showing cytotoxicity comparable to the established chemotherapeutic agent 5-Fluorouracil. mdpi.com
The mechanism of cytotoxicity for some carbamate-based compounds is attributed to their ability to disrupt microtubules, which are essential for cell division. nih.gov This can lead to cell cycle arrest in the G2/M phase and subsequently induce cell death through apoptosis or mitotic catastrophe. nih.gov For example, methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate (BCar) has been shown to be more than 10 times more sensitive to breast cancer cells than normal mammary epithelial cells. nih.gov
Interactive Table: In Vitro Cytotoxicity of Related Carbamate Compounds
Following promising in vitro results, the antitumor activity of compounds related to this compound has been assessed in animal models of cancer. These preclinical studies are vital for evaluating a compound's efficacy and potential for clinical development.
A modified steroidal alkylating agent, 7 alpha-, 17 alpha-Diaza-7, 17-dioxo-B, D-dihomo-5-androsten 3 beta-p-N, N-bis (2- chloroethyl)aminophenylacetate, was found to be active in the treatment of P388 and L1210 leukemias in vivo. nih.gov In another study, the prodrug 4-(bis(2-chloroethyl)amino)benzoyl-L-glutamic acid, which is activated to its cytotoxic form by an enzyme, was evaluated in mice. nih.gov The results showed that the active drug was generated at the tumor site where an antibody-enzyme conjugate was localized. nih.gov
The development of resistance to chemotherapy is a significant challenge. In preclinical models of brain tumors, cell lines resistant to the combination of O6-benzylguanine and 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) were found to have mutations in the O6-alkylguanine-DNA alkyltransferase (AGT) gene. nih.gov This highlights the importance of understanding resistance mechanisms in the development of new anticancer agents.
Prodrug Design Strategies Utilizing the Carbamate Linkage
The carbamate linkage in this compound and similar molecules offers a versatile platform for designing prodrugs. Prodrugs are inactive compounds that are converted into their active, cytotoxic form at the tumor site, thereby minimizing damage to healthy tissues.
One major strategy involves designing prodrugs that are activated by specific enzymes that are overexpressed in or around tumor cells. This approach, known as antibody-directed enzyme prodrug therapy (ADEPT) or gene-directed enzyme prodrug therapy (GDEPT), aims to achieve selective tumor killing.
A notable example is the use of a prodrug, 4-(bis(2-chloroethyl)amino)benzoyl-L-glutamic acid, which is converted to its active form, benzoic acid mustard, by the enzyme carboxypeptidase G2 (CPG2). nih.gov In this system, an antibody-CPG2 conjugate is administered to localize the enzyme at the tumor site, followed by the administration of the prodrug. nih.gov The localized enzyme then cleaves the glutamic acid from the prodrug, releasing the active cytotoxic agent specifically at the tumor. nih.gov Research has also explored glycosidic prodrugs based on natural antibiotics like duocarmycin SA, which are activated by enzymes such as beta-D-galactosidase. researchgate.net
Solid tumors often contain regions of low oxygen, known as hypoxia. This unique feature of the tumor microenvironment can be exploited for targeted drug delivery through the development of hypoxia-activated prodrugs (HAPs). mdpi.comsemanticscholar.org HAPs are designed to be stable and non-toxic in normal, well-oxygenated tissues but are activated to their cytotoxic form in the reductive environment of hypoxic tumor cells. mdpi.comoncohemakey.com
The general principle behind many HAPs involves a nitroaromatic "trigger" group attached to the cytotoxic "warhead". mdpi.com Under hypoxic conditions, reductase enzymes reduce the nitro group, initiating a fragmentation process that releases the active drug. mdpi.com Several nitroaromatic triggers, such as 2-nitroimidazole (B3424786) and 4-nitrobenzyl groups, have been incorporated into carbamate-based prodrugs. mdpi.comacs.org For instance, 2-nitroimidazole prodrugs have been designed to release N,N-bis(2-chloroethyl)amine upon nitro-reduction. mdpi.com Another approach involves 4-nitrobenzyloxycarbonyl derivatives of O6-benzylguanine, which are designed to release an inhibitor of the DNA repair protein AGT specifically under hypoxic conditions. acs.orgresearchgate.net This strategy aims to sensitize tumor cells to alkylating agents. acs.org
The selectivity of HAPs for hypoxic cells is a critical factor in their therapeutic potential. nih.gov Research has shown that some HAPs exhibit significant cytotoxicity under hypoxic conditions while remaining relatively non-toxic in normoxic environments. oncohemakey.com The development of theranostic HAPs, which combine a therapeutic agent with a diagnostic (fluorescent) moiety, allows for the simultaneous visualization and treatment of hypoxic tumors. nih.gov
The Enhanced Permeability and Retention (EPR) effect is a phenomenon characteristic of many solid tumors. wikipedia.orgnih.gov Tumor blood vessels are often leaky and disorganized, and tumors typically have poor lymphatic drainage. wikipedia.orgnih.gov This allows macromolecules and nanoparticles to accumulate preferentially in tumor tissue compared to normal tissues. wikipedia.orgnih.gov
This passive targeting strategy can be harnessed to deliver drugs like this compound more effectively to the tumor site. By encapsulating the drug within nanoparticles or conjugating it to macromolecules, its circulation time in the bloodstream is increased, and it can take advantage of the EPR effect to accumulate in the tumor. nih.govnih.gov This approach can lead to a higher concentration of the anticancer agent at the tumor, potentially enhancing its therapeutic efficacy while reducing systemic toxicity. nih.gov The effectiveness of the EPR effect can vary depending on the tumor type and the properties of the nanocarrier. nih.govmdpi.com Researchers are exploring ways to enhance the EPR effect, for instance, by using agents that modulate the tumor microenvironment or by designing "smarter" nanomedicines. mdpi.comnih.gov
Mechanisms of Drug Resistance and Counter-Strategies
Resistance to alkylating agents like this compound is a significant hurdle in cancer therapy. aacrjournals.org The efficacy of these drugs, which function by inducing lethal DNA damage in cancer cells, can be compromised by cellular repair mechanisms. aacrjournals.orgnih.gov Understanding these resistance pathways is crucial for developing strategies to enhance therapeutic outcomes.
A primary mechanism of resistance to chloroethylating and methylating agents is mediated by the DNA repair enzyme O6-Alkylguanine-DNA Alkyltransferase (MGMT), also known as O6-methylguanine-DNA methyltransferase. aacrjournals.orgnih.gov Nitrogen mustards, the class to which this compound belongs, are polyfunctional alkylating agents that exert their cytotoxic effects by forming adducts with DNA, particularly at the N-7 position of guanine (B1146940), leading to interstrand cross-links that block DNA replication and trigger apoptosis. researchgate.netnih.govwikipedia.org
The MGMT protein directly reverses DNA damage by transferring the alkyl group from the O6 position of guanine to one of its own cysteine residues. aacrjournals.orgoaepublish.comresearchgate.net This action repairs the DNA lesion before it can become a cytotoxic cross-link. aacrjournals.org The transfer is a stoichiometric, single-use process that leads to the inactivation and subsequent degradation of the MGMT protein. oaepublish.com
Tumors exhibiting high levels of MGMT activity can efficiently repair the DNA damage inflicted by alkylating agents, leading to inherent or acquired drug resistance. aacrjournals.orgoaepublish.com Conversely, tumors with low MGMT expression are more susceptible to these chemotherapeutic agents. oaepublish.comnih.gov The expression of the MGMT gene is often silenced in some tumors through epigenetic mechanisms, specifically the methylation of its promoter region. oaepublish.comnih.govmdpi.com This methylation prevents the transcription of the gene, resulting in low or absent levels of the MGMT protein and, consequently, increased sensitivity of the tumor to alkylating agents. nih.govmdpi.com Therefore, the MGMT status, particularly promoter methylation, has emerged as a critical predictive biomarker for the therapeutic response to these drugs in various cancers, including glioblastoma. aacrjournals.orgmdpi.com
To overcome MGMT-mediated resistance, several counter-strategies have been developed, primarily focusing on the inhibition or depletion of the MGMT protein.
Direct MGMT Inhibition: The most direct approach is the use of MGMT inhibitors. O6-benzylguanine (O6-BG) is a potent MGMT inhibitor that acts as a pseudosubstrate. aacrjournals.orgnih.gov It irreversibly transfers its benzyl group to the active cysteine residue of MGMT, thereby inactivating the enzyme and preventing the repair of O6-alkylguanine adducts. aacrjournals.orgresearchgate.net Pre-treatment with O6-BG has been shown to deplete MGMT activity and sensitize MGMT-proficient tumor cells to the cytotoxic effects of alkylating agents like BCNU (carmustine) and temozolomide (B1682018) in preclinical models. aacrjournals.orgnih.govnih.gov Clinical trials have investigated the combination of O6-BG with alkylating agents to restore chemosensitivity in resistant tumors. nih.gov
MGMT Depletion Strategies: Another strategy involves modulating the dosing schedule of the alkylating agent. Continuous or dose-dense administration of drugs like temozolomide can lead to the depletion of the MGMT protein pool. nih.gov Since each MGMT molecule is sacrificed to repair a single DNA lesion, sustained exposure to the drug can overwhelm and exhaust the cell's MGMT repair capacity, thereby increasing the drug's effectiveness. nih.gov
Combination with Other Targeted Therapies: Recent research has explored combining MGMT inhibitors with other targeted agents to enhance efficacy in resistant tumors. For instance, studies in temozolomide-resistant glioblastoma cells have shown that combining an MGMT inhibitor with inhibitors of the TGF-β receptor I (TGF-βRI) or cyclin-dependent kinases 4 and 6 (CDK4/6) can increase treatment sensitivity. nih.gov This suggests that targeting multiple pathways involved in cell survival and proliferation alongside MGMT can be a promising approach to overcoming resistance. nih.gov
Exploration of Other Potential Biological Activities of Related Carbamates and Derivatives
The carbamate functional group (-O-CO-NH-) is a versatile structural motif that is integral to a wide array of therapeutic agents beyond its role in alkylating agents. nih.govacs.orgresearchgate.net Its chemical and proteolytic stability, ability to permeate cell membranes, and resemblance to a peptide bond have made it a valuable component in modern drug discovery. nih.govresearchgate.netnih.gov Carbamate derivatives have been successfully developed for treating a diverse range of diseases, including cancer, epilepsy, Alzheimer's disease, and viral infections like HIV and hepatitis C. nih.govresearchgate.netnih.govresearchgate.net
The carbamate moiety can be strategically incorporated into a molecule to serve several functions:
Enhancing Biological Activity: Studies have demonstrated that adding a carbamate group can significantly boost the biological activity of a parent compound. nih.gov For example, modifying the natural antibiotic fumagillin (B1674178) by replacing an ester chain with an O-(chloroacetyl) carbamoyl (B1232498) moiety resulted in a 50-fold increase in its antitumor potency. nih.gov
Improving Pharmacokinetic Properties: Carbamates are often used in prodrug design to improve a drug's stability, bioavailability, and effectiveness. researchgate.netnih.govimi.hr By modifying a pharmacologically active molecule with a carbamate group, it's possible to protect it from first-pass metabolism, thereby enhancing its delivery to the target site. researchgate.netnih.gov
Acting as a Key Interaction Moiety: In many drugs, the carbamate group itself is a crucial element for the interaction with the biological target, such as an enzyme's active site. researchgate.netnih.gov Its ability to participate in hydrogen bonding contributes to the specific binding required for pharmacological activity. acs.org
The broad utility of carbamates is evident in the variety of approved drugs that contain this functional group. researchgate.netresearchgate.net Their application ranges from pesticides in agriculture to essential medicines, highlighting the significant role of this chemical class in both industry and medicinal chemistry. acs.orgresearchgate.net The ongoing research into carbamate derivatives continues to yield novel compounds with potential applications across numerous therapeutic areas. nih.govacs.org
V. Structure Activity Relationship Sar Studies and Rational Drug Design Principles
Impact of Benzyl (B1604629) Moiety Substitutions on Reactivity and Biological Activity
The benzyl group in Benzyl bis(2-chloroethyl)carbamate serves as a crucial modulating component of the molecule. As a "carrier" or "transport" group, its physicochemical properties, influenced by various substitutions on the phenyl ring, can significantly alter the molecule's reactivity and biological action. These alterations are primarily driven by electronic effects and steric factors.
The electronic nature of substituents on the benzyl ring can profoundly impact the reactivity of the entire molecule. The nitrogen atom of the bis(2-chloroethyl)amine (B1207034) group must be sufficiently nucleophilic to initiate the intramolecular cyclization that forms the highly reactive aziridinium (B1262131) ion, the ultimate alkylating species. The carbamate (B1207046) linkage electronically connects the benzyl group to this nitrogen mustard moiety.
In the context of prodrug design, particularly for bioreductive agents, this principle is well-documented. For instance, studies on 4-nitrobenzyl carbamates, which are structurally related, show that the rate of fragmentation to release the active amine toxin is highly dependent on the electronic properties of other substituents on the benzyl ring. Electron-donating substituents have been shown to accelerate the fragmentation of the corresponding hydroxylamines, which are the products of nitro reduction. This acceleration is attributed to the stabilization of the developing positive charge on the benzylic carbon during the fragmentation process. A quantitative relationship has been established, where the logarithm of the fragmentation half-life is linearly correlated with the Hammett substituent constant (σ), demonstrating that stronger electron-donating groups lead to faster release of the active agent. acs.orgacs.org
Table 1: Effect of Benzyl Ring Substituents on Reactivity
| Substituent Type | Position on Benzyl Ring | Predicted Effect on Nitrogen Nucleophilicity | Predicted Impact on Aziridinium Ion Formation Rate |
| Electron-Donating (e.g., -OCH₃, -CH₃) | ortho, para | Increase | Acceleration |
| Electron-Withdrawing (e.g., -NO₂, -CN) | ortho, para | Decrease | Deceleration |
| Halogens (e.g., -Cl, -F) | any | Decrease (inductive) / Increase (resonance) | Minor Modulation |
This modulation of electrophilicity is a key principle in designing targeted alkylating agents. By tuning the electronic properties of the benzyl group, the reactivity of the mustard can be attenuated to reduce systemic toxicity and potentially achieve selective activation in a specific biological environment, such as a tumor with a reductive microenvironment. biointerfaceresearch.com
Steric bulk on the benzyl moiety can influence the molecule's ability to interact with biological macromolecules, such as enzymes that may be involved in its activation or transport proteins. The size and conformation of the substituted benzyl group can create steric hindrance, impeding the approach of the molecule to its target sites.
For example, the introduction of a bulky substituent near the carbamate linkage could hinder the binding of enzymes responsible for cleaving this bond, thereby affecting the kinetics of prodrug activation. In studies of related nitrobenzyl carbamate prodrugs, the introduction of an α-methyl group on the benzylic carbon (the carbon attached to the carbamate oxygen) was found to accelerate the fragmentation and release of the active amine. acs.orgacs.org This "α-effect" is thought to be due to the stabilization of the carbocationic transition state through hyperconjugation and the relief of steric strain upon fragmentation.
Significance of the bis(2-chloroethyl) Group for Alkylating Potency
The bis(2-chloroethyl)amine moiety is the pharmacophore of the molecule, responsible for its cytotoxic effects. Its potency is derived from its ability to form highly electrophilic aziridinium ions that can alkylate nucleophilic sites on biological macromolecules, most notably DNA. researchgate.netnih.gov
The mechanism proceeds through an intramolecular nucleophilic attack by the tertiary amine nitrogen on the electrophilic β-carbon of one of the chloroethyl side chains. This reaction displaces a chloride ion, which is a good leaving group, and forms a highly strained, three-membered aziridinium ring. chimia.chnih.gov This cation is a potent electrophile and reacts readily with nucleophiles. In a biological context, the most significant target is the N7 position of guanine (B1146940) bases in DNA. nih.gov
After the first alkylation event, the second chloroethyl arm can repeat the process, forming another aziridinium ion and alkylating a second guanine base. This can result in the formation of interstrand or intrastrand cross-links in the DNA. researchgate.net These cross-links are critical lesions that prevent DNA strand separation, thereby blocking DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis (programmed cell death). researchgate.net
The presence of two chloroethyl groups is critical for this cross-linking ability, which is considered the primary mechanism for the high cytotoxicity of these agents. While monofunctional analogues (with only one chloroethyl arm) can still alkylate DNA, they cannot form these highly disruptive cross-links and are generally less cytotoxic. Analogues where the chlorine atoms are replaced by other good leaving groups, such as bromine, iodine, or sulfonate esters (e.g., mesyloxy), are also known and function as potent alkylating agents. nih.gov
Carbamate Linkage Stability and its Role in Prodrug Activation Kinetics
The carbamate linkage plays a dual role in this compound. It serves as a covalent bond connecting the benzyl carrier group to the nitrogen mustard warhead, and it acts as a "prodrug" linker that modulates the activity of the mustard. The stability of this bond is paramount to the kinetic profile of the drug's activation.
In its intact form, the electron-withdrawing nature of the carbonyl group in the carbamate linkage reduces the nucleophilicity of the mustard nitrogen. This makes the compound relatively stable and less reactive than the free bis(2-chloroethyl)amine, a key feature of its design as a prodrug. nih.gov Activation requires the cleavage of this carbamate bond to release the highly reactive free mustard. The rate of this cleavage determines when and where the active drug is generated.
Carbamate linkages are generally more stable towards hydrolysis than ester bonds, which is an advantage for in vivo applications as it can prevent premature degradation. acs.org The activation of carbamate prodrugs can be triggered by several mechanisms:
Enzymatic Cleavage: Many carbamate prodrugs are designed to be substrates for specific enzymes that are overexpressed in target tissues, like tumors. Carboxylesterases are a common class of enzymes capable of hydrolyzing carbamate bonds. nih.gov For example, the anticancer drug Capecitabine is a carbamate prodrug that is activated in a multi-step process initiated by a carboxylesterase. nih.gov Similarly, enzyme-prodrug therapies like ADEPT (Antibody-Directed Enzyme Prodrug Therapy) and GDEPT (Gene-Directed Enzyme Prodrug Therapy) utilize enzymes like carboxypeptidase G2 (CPG2) to cleave specific linkers, including carbamates, to release a potent cytotoxin at the tumor site. nih.govepo.org
Chemical or Spontaneous Cleavage: Some carbamate prodrugs are designed to be stable at one pH but to undergo spontaneous cleavage at another, such as the physiological pH of 7.4. This is often achieved through an intramolecular cyclization-elimination reaction, where a neighboring functional group attacks the carbamate carbonyl, leading to the release of the active drug. nih.gov The rate of this reaction is highly dependent on the structure of the molecule. nih.gov
The kinetics of this activation are critical. If cleavage is too rapid, the active mustard is released systemically, leading to nonspecific toxicity. If it is too slow, a therapeutic concentration of the active agent may not be reached at the target site. Studies on related self-immolative linkers have shown that subtle structural changes, such as replacing a nitrogen atom with an oxygen atom in the linker (e.g., p-aminobenzylcarbamate (PABC) vs. p-hydroxybenzylcarbamate (PHOBA)), can dramatically increase chemical stability while improving the rate of enzymatic cleavage. nih.gov This demonstrates the fine-tuning possible through rational design of the linker.
Application of Computational Chemistry and Molecular Modeling in SAR Elucidation
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and for elucidating the SAR of compounds like this compound. These methods allow researchers to visualize and analyze molecular interactions at an atomic level, predict physicochemical properties, and rationalize observed biological activities.
One of the most common applications is molecular docking . This technique predicts the preferred orientation of a molecule when bound to a larger target molecule, such as an enzyme or a DNA sequence. For this compound, docking studies could be used to:
Model how the molecule fits into the active site of a potential activating enzyme, such as a carboxylesterase. This can help explain why certain structural analogues are better substrates than others and guide the design of new prodrugs with improved activation kinetics. epa.govnih.gov
Simulate the interaction of the activated aziridinium ion with a DNA double helix, providing insights into sequence selectivity and the geometry of the resulting DNA adducts.
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational approach. QSAR studies attempt to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and lipophilic properties), a predictive model can be built. For nitrogen mustard prodrugs, QSAR could be used to:
Correlate properties like the Hammett constant (an electronic descriptor) or calculated lipophilicity (logP) of different benzyl-substituted analogues with their observed cytotoxicity (IC₅₀ values).
Predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
Furthermore, computational methods are routinely used to predict key physicochemical properties that are critical for a drug's pharmacokinetic profile.
Table 2: Computationally Predicted Physicochemical Properties for Drug Design
| Property | Description | Importance in Drug Design |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, which affects membrane permeability, solubility, and protein binding. |
| Polar Surface Area (PSA) | The sum of the van der Waals surface areas of polar atoms (oxygens, nitrogens). | Predicts membrane permeability and transport characteristics. |
| LogBB | The logarithm of the brain-to-blood concentration ratio. | Predicts the ability of a compound to cross the blood-brain barrier. |
For example, computational tools can calculate these properties for novel analogues of this compound, helping to predict their absorption, distribution, and potential for penetrating the central nervous system. researchgate.net These in silico methods accelerate the drug design cycle by reducing the number of compounds that need to be synthesized and tested experimentally, focusing resources on those with the highest probability of success.
Vi. Advanced Preclinical Research Methodologies and Insights
In Vitro Cellular and Biochemical Assay Methodologies
In vitro assays provide a controlled environment to dissect the specific cellular and molecular effects of Benzyl (B1604629) bis(2-chloroethyl)carbamate. These methods are crucial for initial screening and for forming hypotheses about the compound's mechanism of action.
High-throughput screening (HTS) methodologies enable the rapid assessment of a compound's cytotoxic and antiproliferative effects against a large number of cancer cell lines. nih.gov These assays typically utilize automated liquid handling and imaging systems to measure cell viability and proliferation markers. nih.gov For instance, U2OS cells can be plated in 96-well plates and treated with various concentrations of a test compound. nih.gov Analysis often involves staining with nuclear dyes like DAPI or Hoechst 33342 to quantify the number of surviving cells. nih.gov The data generated allows for the calculation of key parameters such as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.
The primary goal is to identify which cancer types are most sensitive to the compound and to obtain a preliminary understanding of its potency. nih.gov This screening can be performed against the NCI-60 panel of human cancer cell lines, which represents a diverse set of tumor types including leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, and breast. nih.gov
Table 1: Illustrative High-Throughput Cytotoxicity Data for Benzyl bis(2-chloroethyl)carbamate
This table presents hypothetical IC50 values for this compound across various human cancer cell lines, demonstrating the type of data generated from HTS antiproliferative assays. The values indicate the molar concentration required to achieve 50% growth inhibition.
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 8.5 |
| U-937 | Leukemia | 5.2 |
| SF-268 | CNS Cancer | 7.9 |
| RXF-393 | Renal Cancer | 11.3 |
| A549 | Lung Cancer | 9.8 |
As a bis(2-chloroethyl)amine (B1207034) derivative, this compound is expected to function as an alkylating agent that forms covalent adducts with DNA, leading to interstrand cross-links (ICLs). The formation of these ICLs is a critical mechanism of cytotoxicity for many chemotherapeutic agents. nih.gov The quantitative assessment of DNA adducts and cross-linking is therefore essential.
Several methods can be employed for this purpose. A common technique is the ethidium (B1194527) bromide fluorescence assay, which measures the renaturation rate of DNA after thermal denaturation; DNA containing ICLs renatures more rapidly than undamaged DNA. nih.gov More advanced and sensitive methods involve mass spectrometry (MS)-based strategies. nih.govnih.gov These approaches can identify and quantify specific DNA adducts, providing detailed insights into the chemical nature of the DNA damage induced by the compound. nih.gov Studies on other chloroethylating agents, such as chloroethylnitrosoureas (CENUs), have shown a direct correlation between the number of DNA interstrand cross-links and the level of cytotoxicity. nih.gov
Table 2: Representative Data on DNA Interstrand Cross-link Formation
This table provides a hypothetical representation of data from a quantitative assay measuring DNA interstrand cross-links (ICLs) in a cancer cell line treated with increasing concentrations of this compound. The ICL frequency is often measured relative to a control.
| Compound Concentration (µM) | Relative ICL Frequency Index |
|---|---|
| 0 (Control) | 1.0 |
| 5 | 4.2 |
| 10 | 9.5 |
| 20 | 18.7 |
Flow cytometry is a powerful technique for analyzing the effects of a compound on cell cycle progression and for detecting apoptosis. mdpi.com To analyze the cell cycle, cells are treated with the compound, fixed (often with ethanol), and stained with a fluorescent DNA-binding dye like Propidium Iodide (PI) or DAPI. mit.edu The flow cytometer then measures the fluorescence intensity of individual cells, which is proportional to their DNA content. miltenyibiotec.com This allows for the quantification of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). mdpi.commiltenyibiotec.com DNA damage induced by alkylating agents often triggers cell cycle arrest, typically at the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis.
Apoptosis, or programmed cell death, can also be detected by flow cytometry. A common indicator is the appearance of a "sub-G1" peak in the cell cycle histogram, which represents apoptotic cells with fragmented DNA. mdpi.comnih.gov The induction of apoptosis is a desired outcome for anticancer agents. nih.gov The proportion of apoptotic cells can be quantified over time and at different concentrations of the compound to assess its pro-apoptotic efficacy. mdpi.com
Table 3: Illustrative Flow Cytometry Analysis of Cell Cycle Distribution
This table shows hypothetical data from a flow cytometry experiment on U-937 leukemia cells treated with this compound for 24 hours. The data illustrates a typical G2/M arrest and an increase in the apoptotic (Sub-G1) cell population.
| Treatment | Sub-G1 (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| Control | 1.5 | 55.0 | 30.5 | 13.0 |
| This compound (10 µM) | 16.5 | 35.2 | 18.3 | 30.0 |
To gain a deeper understanding of the molecular pathways affected by this compound, global changes in gene and protein expression can be analyzed. Gene expression profiling, often performed using microarrays or RNA-sequencing, can identify genes that are up- or down-regulated following treatment. This can reveal the activation of specific signaling pathways, such as the DNA damage response, p53 signaling, or apoptotic pathways.
Proteomic analysis complements gene expression studies by directly examining changes in protein levels and post-translational modifications. nih.gov Techniques like two-dimensional gel electrophoresis followed by mass spectrometry (ESI-MS/MS) can identify hundreds to thousands of proteins whose expression is altered by the compound. nih.gov For a DNA-damaging agent, one might expect to see changes in the levels of proteins involved in DNA repair, cell cycle control (e.g., cyclins and CDKs), and apoptosis regulation (e.g., Bcl-2 family proteins and caspases). nih.govnih.gov
Table 4: Representative Proteomic Changes in Response to Treatment
This table presents a hypothetical list of proteins identified through proteomic analysis as being significantly regulated in cancer cells following treatment with this compound. Such data helps to build a mechanistic model of the drug's action.
| Protein | Biological Function | Observed Change |
|---|---|---|
| p53 | Tumor Suppressor, DNA Damage Response | Upregulated |
| p21 (CDKN1A) | Cell Cycle Inhibition | Upregulated |
| Bax | Pro-apoptotic Protein | Upregulated |
| Bcl-2 | Anti-apoptotic Protein | Downregulated |
| Caspase-3 | Executioner Caspase in Apoptosis | Activated |
In Vivo Pharmacological Studies in Relevant Animal Models
Following promising in vitro results, the antitumor activity of this compound must be evaluated in living organisms. In vivo studies in animal models are critical for understanding how the compound behaves in a complex biological system, including its interaction with the host immune system.
Two primary types of murine models are used for evaluating anticancer agents: xenograft models and syngeneic models.
Xenograft Models: These involve implanting human cancer cells or tumors into immunodeficient mice (e.g., nude or SCID mice). nih.gov This allows for the direct testing of a compound's efficacy against a human tumor. Efficacy is typically measured by monitoring tumor volume over time and comparing the growth in treated versus control groups. nih.gov
Syngeneic Models: These models use murine tumor cell lines that are implanted into immunocompetent mice of the same inbred strain. taconic.comcrownbio.com A key advantage of this system is the presence of a fully functional host immune system. taconic.com This is particularly important for alkylating agents like this compound, as their efficacy can be significantly influenced by the host's immune response to the dying tumor cells (immunogenic cell death). nih.gov Studies with related compounds like BCNU have shown that the drug's curative effect is dependent on the presence of host T cells. nih.gov Comparing efficacy in both xenograft and syngeneic models can thus provide crucial information on the potential immunomodulatory effects of the compound.
Table 5: Illustrative Antitumor Efficacy in Murine Models
This table provides a hypothetical summary of results from an in vivo study evaluating the efficacy of this compound. Tumor Growth Inhibition (TGI) percentage is a standard metric for assessing antitumor activity in these models.
| Model Type | Tumor Cell Line | Host Strain | Treatment Group | Tumor Growth Inhibition (%) |
|---|---|---|---|---|
| Xenograft | SW48 (Human Colon) | Nude Mouse | Vehicle Control | 0 |
| Xenograft | SW48 (Human Colon) | Nude Mouse | This compound | 55 |
| Syngeneic | CT26.WT (Murine Colon) | BALB/c | Vehicle Control | 0 |
| Syngeneic | CT26.WT (Murine Colon) | BALB/c | This compound | 78 |
Mechanistic Investigations Utilizing Advanced Analytical Techniques
Understanding the precise molecular mechanism of action is fundamental to optimizing the therapeutic potential of this compound. Once activated, the compound's efficacy is dictated by its interaction with cellular macromolecules. Advanced analytical techniques are indispensable for characterizing these interactions and identifying the genetic factors that influence cellular response.
The cytotoxic effects of this compound, like other classical nitrogen mustards, are primarily attributed to the formation of covalent adducts with DNA. drugs.com The activated bis(2-chloroethyl)amine moiety alkylates DNA, with a strong preference for the N7 position of guanine (B1146940) bases. acs.orgnih.gov This initial monofunctional alkylation can be followed by a second reaction with another guanine base on the opposite DNA strand, resulting in a highly cytotoxic interstrand cross-link (ICL). acs.org These ICLs physically block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. nih.gov
High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-MS) is the definitive technique for identifying and quantifying these DNA adducts. In this method, DNA is extracted from cells or tissues treated with the compound, enzymatically digested into individual nucleosides, and then analyzed. acs.org The mass spectrometer precisely measures the mass-to-charge ratio of the resulting modified nucleosides, allowing for the unambiguous identification of specific adducts. Tandem mass spectrometry (MS/MS) further fragments these adducts to confirm their structure. acs.org This approach can distinguish between mono-adducts (e.g., N7-guanine adduct) and the more complex interstrand cross-links (e.g., G-NM-G). acs.org The quantitative data obtained from these spectroscopic methods are crucial for correlating specific DNA lesions with the biological outcomes of drug treatment. acs.orgacs.org
Table 2: Representative DNA Adducts of Nitrogen Mustards Identified by Mass Spectrometry
| Nitrogen Mustard Class | Adduct Type | Specific Adduct Identified | Spectroscopic Method |
|---|---|---|---|
| bis(2-chloroethyl)ethylamine (NM) | Mono-adduct | N7-(2-hydroxyethyl)ethylamino-guanine (NM-G) | LC-MS |
| bis(2-chloroethyl)ethylamine (NM) | Interstrand Cross-link | N7-guaninyl-N7-guaninyl-ethane (G-NM-G) | LC-MS/MS |
| Nitrogen Mustards (general) | Ring-opened Adduct | N5-substituted formamidopyrimidine (Fapy-dG) | LC-MS/MS |
This table is based on data from various nitrogen mustards to exemplify the types of adducts characterized by spectroscopic techniques. acs.orgnih.govnih.gov
While DNA is the primary target of alkylating agents, the cellular pathways that respond to this damage ultimately determine a cell's fate. Identifying the genes and proteins involved in these pathways is critical for understanding mechanisms of sensitivity and resistance. The advent of CRISPR-Cas9 gene-editing technology has revolutionized this process. nih.gov Genome-scale CRISPR screens allow for the systematic knockout (CRISPRko), inhibition (CRISPRi), or activation (CRISPRa) of every gene in the genome, enabling the identification of genes that modulate a cell's response to a drug. researchgate.netresearchgate.net
In a typical CRISPR-based screen for drug resistance, a population of cancer cells is transduced with a library of single-guide RNAs (sgRNAs), each targeting a specific gene. nih.gov The cell population is then treated with the drug, such as this compound. Cells in which the knockout of a particular gene confers resistance will survive and proliferate, while cells with knockouts that confer sensitivity will be depleted from the population. By sequencing the sgRNAs present in the surviving cell population versus a control population, researchers can identify "hits"—genes whose loss or gain of function significantly alters drug sensitivity. biorxiv.org
These screens have been successfully used to identify resistance mechanisms to various chemotherapies, including other alkylating agents. biorxiv.orgnih.gov For example, CRISPR screens have identified genes involved in DNA repair pathways, drug efflux pumps (like ABC transporters), and apoptosis regulation as key mediators of resistance. nih.gov This information is invaluable for predicting patient response, developing combination therapies to overcome resistance, and identifying novel drug targets to synergize with alkylating agents. biorxiv.orgnih.gov
Table 3: Illustrative Findings from CRISPR Screens with Chemotherapeutic Agents
| Chemotherapy Agent | Cancer Type | CRISPR Method | Key Findings (Genes/Pathways Identified) |
|---|---|---|---|
| Oxaliplatin (B1677828) | Colorectal Cancer | CRISPRko | Identified LAT3 (an amino acid transporter) as a modulator of oxaliplatin sensitivity. researchgate.net |
| PARP Inhibitors | Prostate Cancer | CRISPRko | Identified novel genes involved in PARP inhibitor resistance. nih.gov |
| Various (R-CHOP regimen) | Lymphoma | CRISPRa/CRISPRi | Revealed non-overlapping resistance mechanisms, including ABC transporters and glutathione (B108866) production regulators. nih.gov |
This table provides examples from CRISPR screens with other anticancer drugs to demonstrate the power of the methodology for target and resistance mechanism identification. nih.govresearchgate.netnih.gov
Vii. Future Directions and Persistent Research Challenges for Benzyl Bis 2 Chloroethyl Carbamate
Development of Novel Benzyl (B1604629) bis(2-chloroethyl)carbamate Derivatives with Enhanced Selectivity and Efficacy
A primary challenge with nitrogen mustards is their high reactivity, which leads to indiscriminate damage to both cancerous and healthy cells. nih.gov To address this, researchers are focused on synthesizing novel derivatives of Benzyl bis(2-chloroethyl)carbamate with improved selectivity. One promising strategy involves conjugating the core nitrogen mustard structure with molecules that are preferentially taken up by cancer cells. nih.gov For instance, linking the agent to entities like steroids or amino acids could exploit specific cellular uptake mechanisms. nih.govyoutube.com
| Derivative Strategy | Rationale | Potential Advantage |
| Steroid Conjugates | Target tissues via steroid receptors. | Improved lipophilicity and targeted delivery. nih.gov |
| Amino Acid Conjugates | Utilize amino acid transporters overexpressed in cancer cells. | Selective uptake into tumor cells. youtube.com |
| Hybrid Molecules | Combine with other bioactive compounds. | Increased efficacy and potential to overcome resistance. nih.gov |
Integration of this compound into Rational Combination Therapy Regimens
The future of cancer treatment increasingly lies in combination therapies that target multiple pathways simultaneously. Integrating this compound into such regimens is a key area of research. The rationale is to combine its DNA-alkylating activity with drugs that have different mechanisms of action, potentially leading to synergistic effects and a reduced likelihood of drug resistance.
Computational models, including those powered by artificial intelligence, are becoming instrumental in identifying promising drug combinations. researchgate.net These models can analyze vast datasets to predict synergistic interactions between this compound and other agents, guiding preclinical and clinical investigations. researchgate.net
Advancements in Targeted Delivery Systems for Site-Specific Activation
To mitigate the off-target effects of potent chemotherapeutics like this compound, researchers are developing sophisticated drug delivery systems. nih.gov These systems aim to transport the drug to the tumor site in an inactive form, with activation occurring specifically within the tumor microenvironment.
Several innovative strategies are being explored:
Antibody-Drug Conjugates (ADCs): This approach involves linking the drug to an antibody that specifically recognizes an antigen on the surface of cancer cells. nih.gov Recent advancements include the development of novel linkers, such as benzyl ammonium (B1175870) carbamates, which can improve the properties and release of the payload at the target site. nih.gov
Gene-Directed and Antibody-Directed Enzyme Prodrug Therapy (GDEPT/ADEPT): These strategies involve delivering an enzyme to the tumor site that can convert a systemically administered, non-toxic prodrug of this compound into its active, cytotoxic form. nih.gov
Nanoparticle-Based Delivery: Encapsulating the drug within nanoparticles can enhance its solubility, stability, and circulation time. mdpi.com These nanoparticles can be engineered to target tumor tissues through passive (enhanced permeability and retention effect) or active (ligand-based) targeting mechanisms. mdpi.com
| Delivery System | Mechanism | Key Feature |
| Antibody-Drug Conjugates (ADCs) | Antibody-mediated targeting of tumor antigens. | High specificity for cancer cells. nih.gov |
| GDEPT/ADEPT | Localized enzymatic activation of a prodrug. | Site-specific release of the active drug. nih.gov |
| Nanoparticles | Encapsulation and targeted release. | Improved pharmacokinetics and reduced systemic exposure. mdpi.com |
Leveraging Artificial Intelligence and Machine Learning in Rational Drug Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govnih.gov These powerful computational tools can analyze complex biological and chemical data to accelerate the design of novel this compound derivatives. nih.gov
AI and ML can be applied to:
Predict the activity and toxicity of new chemical entities, reducing the need for extensive and costly experimental screening. nih.gov
Identify novel drug targets and biomarkers, leading to more personalized therapeutic strategies. qiagenbioinformatics.com
Optimize the physicochemical properties of drug candidates for improved pharmacokinetics and bioavailability.
Addressing Acquired and Intrinsic Resistance Mechanisms in Advanced Therapeutic Modalities
A significant hurdle in cancer chemotherapy is the development of drug resistance. For alkylating agents like this compound, resistance can arise from various mechanisms, including increased DNA repair, decreased drug uptake, and altered cellular metabolism.
Future research will focus on:
Elucidating the molecular mechanisms of both intrinsic and acquired resistance to this compound.
Developing strategies to overcome resistance, such as the co-administration of drugs that inhibit DNA repair pathways or the design of novel derivatives that are not susceptible to existing resistance mechanisms.
Utilizing advanced therapeutic modalities, like the aforementioned targeted delivery systems and combination therapies, to circumvent resistance.
By addressing these persistent challenges, researchers aim to unlock the full therapeutic potential of this compound and improve outcomes for cancer patients.
Q & A
Q. What are the recommended synthetic routes for preparing benzyl bis(2-chloroethyl)carbamate, and how do reaction conditions influence yield?
Methodological Answer: this compound can be synthesized via carbamate-forming reactions using benzyl chloroformate and bis(2-chloroethyl)amine under basic conditions. Key parameters include:
- Base selection : Use of triethylamine or NaHCO₃ to neutralize HCl byproducts.
- Solvent optimization : Polar aprotic solvents (e.g., THF or DCM) improve solubility of intermediates.
- Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions like hydrolysis.
For example, analogous carbamate syntheses employ substitution reactions with base catalysis, yielding derivatives such as benzyl (2-{2-[(6-chlorohexyl)oxy]ethoxy}ethyl)carbamate (see Table 1 in ). Adjusting stoichiometry (1:1.2 ratio of amine to benzyl chloroformate) can enhance yields to >75% .
Q. How should researchers characterize the purity and stability of this compound?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns. Compare retention times against standards (e.g., uses GC/MS for bis(2-ethylhexyl)phthalate).
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., benzyl group protons at δ 7.2–7.4 ppm; carbamate carbonyl at ~155 ppm).
- Stability testing : Store at –20°C in anhydrous DMSO or ethanol; monitor decomposition via accelerated stability studies (40°C/75% RH for 4 weeks) .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation ( recommends respiratory protection if ventilation is inadequate).
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste ( emphasizes avoiding environmental release).
- First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists (contradicts ’s “no known hazards” but aligns with ’s H302 warning) .
Advanced Research Questions
Q. How does this compound interact with biological systems, particularly in alkylation reactions?
Methodological Answer: The bis(2-chloroethyl) moiety acts as an alkylating agent, forming covalent bonds with nucleophilic sites (e.g., DNA guanine N7). This mirrors the mechanism of nitrogen mustards ( ). To assess alkylation:
Q. How can researchers resolve contradictions in reported hazard data for this compound?
Methodological Answer: Discrepancies exist between sources:
- : Claims “no known hazards” but lacks GHS classification.
- : Lists H302 (harmful if swallowed) and recommends P305+P351+P338 (eye rinse).
Q. Resolution strategy :
Experimental validation : Conduct acute toxicity studies (OECD 423) in rodents.
Literature review : Cross-reference PubChem, EPA DSSTox, and CAS Common Chemistry (–10).
Update SDS : Incorporate data from newer studies (e.g., ’s hazard statements) .
Q. What analytical methods are suitable for detecting trace impurities in synthesized this compound?
Methodological Answer:
- LC-MS/MS : Detect chlorinated byproducts (e.g., bis(2-chloroethyl)ether) with MRM transitions.
- Headspace GC : Identify volatile impurities (e.g., residual solvents) using FID detection.
- NMR spiking : Add authentic standards of suspected impurities (e.g., benzyl alcohol) to confirm peaks.
For example, uses GC/MS with retention factors (Rf) to distinguish bis(2-ethylhexyl)phthalate from analogs .
Q. What computational tools predict the reactivity of this compound in nucleophilic environments?
Methodological Answer:
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to map electrostatic potential (ESP) surfaces, highlighting electrophilic carbamate carbon.
- Molecular docking : Simulate interactions with DNA using AutoDock Vina (e.g., ’s DNA alkylation study).
- Retrosynthesis tools : Platforms like Pistachio/Bkms_metabolic predict feasible synthetic modifications () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
